

ORIC-114: A Technical Overview of Blood-Brain Barrier Permeability and Preclinical Efficacy

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Compound of Interest

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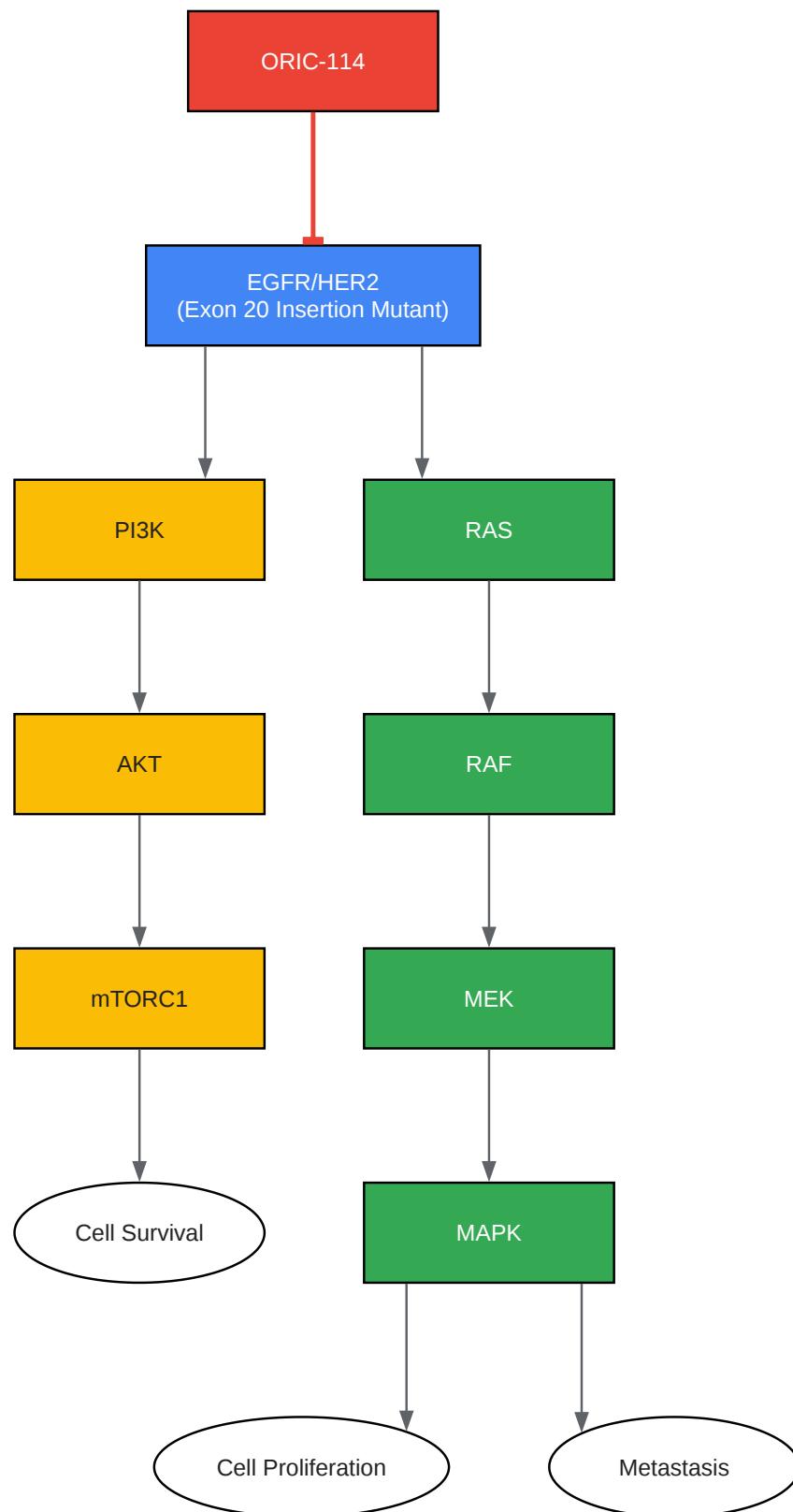
This technical guide provides an in-depth analysis of the blood-brain barrier (BBB) permeability and preclinical profile of ORIC-114, a potent, orally bioavailable, and irreversible inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). Developed by ORIC Pharmaceuticals, ORIC-114 is specifically designed to target exon 20 insertion mutations in these receptors, which are known oncogenic drivers in various solid tumors, most notably non-small cell lung cancer (NSCLC). A critical feature of ORIC-114 is its ability to penetrate the central nervous system (CNS), offering a promising therapeutic option for patients with brain metastases, a common and challenging complication of these cancers.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Executive Summary

ORIC-114 has demonstrated excellent brain penetrance in preclinical studies, a key differentiator from other EGFR/HER2 inhibitors.[\[2\]](#) This is attributed to its carefully designed physicochemical properties that allow it to effectively cross the blood-brain barrier. In preclinical models, ORIC-114 achieves high unbound concentrations in the brain, leading to significant antitumor activity in intracranial tumor models. Clinical trial data from the ongoing NCT05315700 study have shown CNS activity at multiple dose levels, including a confirmed complete CNS response in a patient with untreated brain metastases. This guide will detail the quantitative data from preclinical studies, outline the experimental methodologies employed, and visualize the key pathways and workflows.

Mechanism of Action and Signaling Pathway

ORIC-114 is an irreversible small molecule inhibitor that targets activating mutations in EGFR and HER2, particularly exon 20 insertion mutations. These mutations lead to constitutive activation of the receptor tyrosine kinases, driving downstream signaling pathways that promote cell proliferation, survival, and metastasis. By irreversibly binding to a cysteine residue (C797) in the active site of the kinase domain, ORIC-114 blocks this aberrant signaling.

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Caption: ORIC-114 inhibits mutant EGFR/HER2, blocking downstream signaling pathways.

Blood-Brain Barrier Permeability: Quantitative Data

The ability of ORIC-114 to cross the BBB has been quantified in several preclinical studies. Key metrics include the unbound brain-to-plasma concentration ratio ($K_{p,uu}$) and in vitro efflux assays using Madin-Darby canine kidney (MDCK) cells transfected with human efflux transporters.

Parameter	Species/System	Value	Comparator(s)	Reference
Unbound Brain-to-Plasma Ratio ($K_{p,uu}$)	Mouse	0.5	Poziotinib & BDTX-189: Below quantification limits	
Dog		1.5	-	
MDR1 (P-gp) Efflux Ratio	MDR1-MDCK cells	4.0	Osimertinib: 13.4, Mobocertinib: 3.4, Poziotinib: 0.7	
BCRP Efflux Ratio	BCRP-MDCK cells	0.7	Osimertinib: 5.4, Mobocertinib: 1.4, Poziotinib: 3.5	

A low efflux ratio (<3) is predictive of better brain penetration.

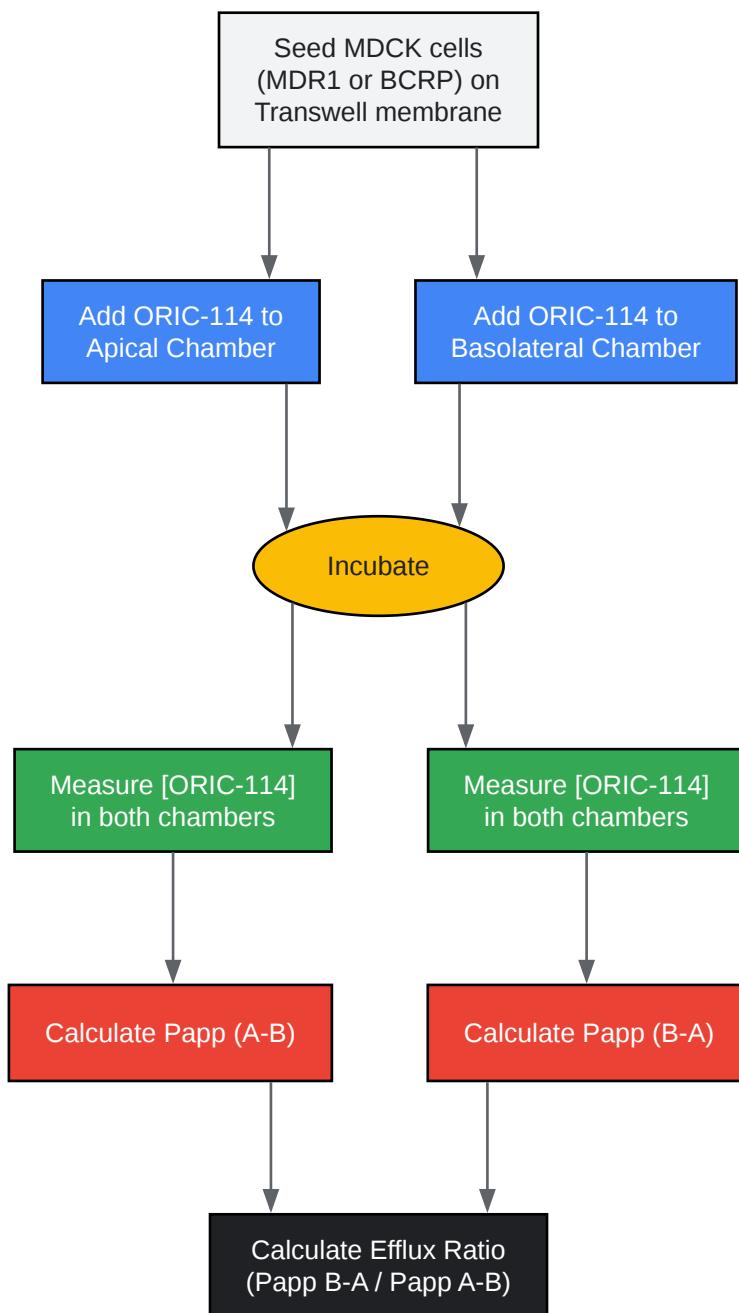
Experimental Protocols

Detailed experimental protocols for the pivotal studies are summarized below based on publicly available information.

In Vitro Efflux Assays

These assays are crucial for determining if a compound is a substrate of key efflux transporters at the BBB, such as P-glycoprotein (P-gp, encoded by the MDR1 gene) and Breast Cancer Resistance Protein (BCRP).

- Cell Lines: Madin-Darby canine kidney (MDCK) cells transfected with human MDR1 or BCRP were utilized.
- Methodology: The specific protocol for the trans-epithelial transport assay is not publicly detailed. However, such assays typically involve seeding the cells on a semi-permeable membrane in a transwell plate. The test compound (e.g., ORIC-114) is added to either the apical (blood side) or basolateral (brain side) chamber. After a defined incubation period, the concentration of the compound in both chambers is measured. The apparent permeability coefficients (Papp) are calculated for the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The efflux ratio is then determined by dividing the B-A Papp by the A-B Papp. A ratio significantly greater than 1 suggests active efflux.



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Caption: Generalized workflow for in vitro efflux ratio determination.

In Vivo Pharmacokinetic Studies

These studies determine the concentration of ORIC-114 in the plasma and brain tissue over time to calculate the $K_{p,uu}$.

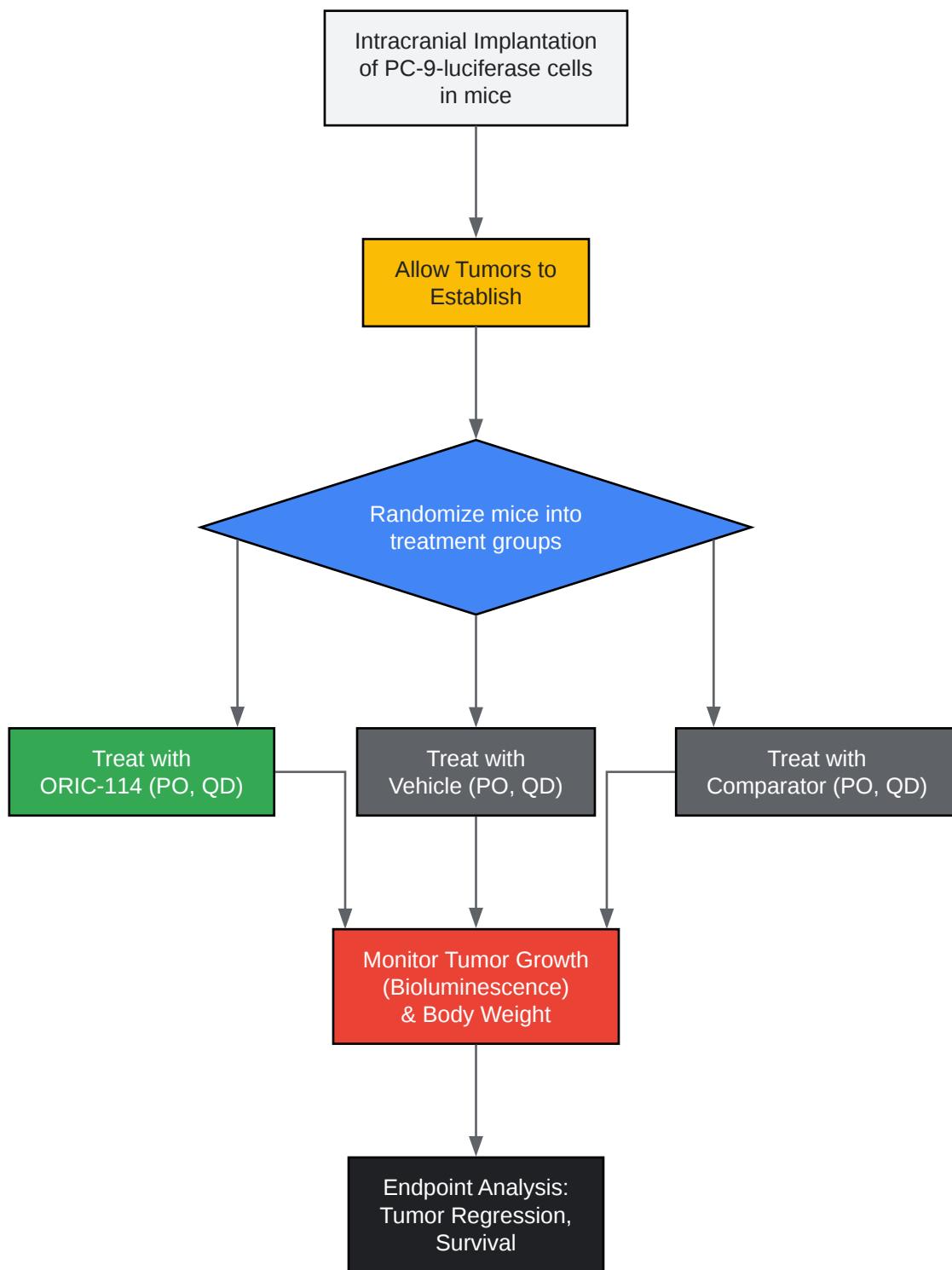
- Animal Models: Mice and dogs were used in preclinical pharmacokinetic studies.

- Dosing: In mice, a single oral dose of 10 mg/kg was administered.
- Sample Collection: Plasma and brain tissue were collected at specified time points post-dose (e.g., 1 and 4 hours in mice).
- Analysis: The total concentration of ORIC-114 in plasma and brain homogenate was determined (likely by LC-MS/MS). The unbound fraction in plasma and brain tissue was determined separately, likely via equilibrium dialysis. The $K_{p,uu}$ is calculated as the ratio of the unbound drug concentration in the brain to that in the plasma.

In Vivo Efficacy in Intracranial Tumor Models

To confirm that the brain penetration of ORIC-114 translates to antitumor activity in the CNS, intracranial xenograft models were used.

- Animal Model: Mice.
- Cell Line: A luciferase-labeled PC-9 human NSCLC cell line, which harbors an EGFR del 19 mutation, was used.
- Tumor Implantation: PC-9-luciferase cells were implanted intracranially.
- Treatment: Once tumors were established, mice were treated with daily oral doses of ORIC-114 (e.g., 1.5 mg/kg QD, 3 mg/kg QD, 1.5 mg/kg BID), vehicle, or comparator agents.
- Efficacy Endpoint: Tumor growth was monitored via bioluminescence imaging, quantifying the photon flux. Body weight was also monitored to assess tolerability.



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Caption: Workflow for assessing ORIC-114 efficacy in an intracranial NSCLC model.

Summary of Preclinical and Clinical CNS Activity

- **In Vivo Efficacy:** In an intracranial PC-9 model, daily oral administration of ORIC-114 significantly regressed established tumors and demonstrated greater efficacy than comparator agents like TAK-788, which was commensurate with its superior brain exposure. Robust tumor regressions were observed at doses of 1.5 mg/kg and 3 mg/kg daily.
- **Clinical Confirmation:** The preclinical findings of CNS activity have been corroborated by initial data from the Phase 1 portion of the NCT05315700 trial. This study enrolled heavily pre-treated patients, a high percentage of whom had CNS metastases at baseline. The trial reported CNS activity at multiple dose levels, including the first confirmed CNS complete response by an EGFR exon 20 inhibitor in a patient with untreated brain metastases.

Conclusion

The preclinical data for ORIC-114 provide a strong rationale for its development as a treatment for EGFR/HER2-mutated solid tumors, particularly for patients with or at high risk of developing CNS metastases. The molecule was rationally designed to overcome the challenge of the blood-brain barrier, a design that has been validated through quantitative in vitro and in vivo studies. The demonstrated high unbound brain-to-plasma ratio and low interaction with key efflux transporters translate into potent antitumor activity in intracranial tumor models. Early clinical data further support the CNS activity of ORIC-114, positioning it as a potentially best-in-class agent for this patient population with a high unmet medical need.

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